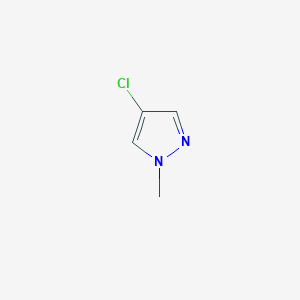

4-chloro-1-methyl-1H-pyrazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c1-7-3-4(5)2-6-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNUBDXGTOZIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551120 | |

| Record name | 4-Chloro-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35852-81-4 | |

| Record name | 4-Chloro-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Chloro 1 Methyl 1h Pyrazole

Established Synthetic Routes to the 4-Chloro-1-methyl-1H-pyrazole Core

The creation of the this compound structure can be broadly categorized into two main approaches: direct chlorination of a pyrazole (B372694) ring and cyclocondensation reactions to form the pyrazole ring system.

Direct Chlorination Approaches

Direct chlorination involves the introduction of a chlorine atom onto the pyrazole ring of a precursor molecule. The pyrazole ring is an aromatic system, making it susceptible to electrophilic substitution reactions. pharmajournal.net The C4 position of the pyrazole ring is particularly available for electrophilic attack due to the electron-donating effects of the two nitrogen atoms, which increase the electron density at this position. pharmajournal.netpharmaguideline.com

A common method for the direct chlorination of pyrazole derivatives is the use of chlorinating agents like thionyl chloride (SOCl₂). google.comchemicalbook.com This reaction is often performed in a suitable solvent, and in some cases, a catalyst is employed to facilitate the reaction. google.com For instance, the reaction of a pyrazole derivative with thionyl chloride in the presence of a catalyst can yield the corresponding 4-chloropyrazole derivative. google.com Other chlorinating reagents that can be used include N-chlorosuccinimide (NCS). beilstein-archives.org A solvent-free method using trichloroisocyanuric acid has also been reported for the chlorination of pyrazoles, offering a greener alternative. rsc.org

A specific example involves the reaction of a pyrazole derivative with thionyl chloride in anhydrous chloroform, which upon refluxing, yields the this compound. google.com Another documented synthesis involves treating a starting pyrazole with thionyl chloride in dichloromethane (B109758) at temperatures ranging from 0 to 20°C. chemicalbook.com

Table 1: Examples of Direct Chlorination Reactions for Pyrazole Derivatives

| Starting Material | Chlorinating Reagent | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyrazole derivative (I-1) | Thionyl chloride | Anhydrous chloroform | 4-chloropyrazole derivative (II-1) | 75% | google.com |

| Pyrazole derivative (I-5) | Thionyl chloride | N,N-dimethylformamide (DMF) / Dichloromethane | 4-chloropyrazole derivative (II-5) | 55% | google.com |

| Pyrazole derivative (I-6) | Thionyl chloride | Triethylamine / Anhydrous chloroform | 4-chloropyrazole derivative (II-6) | 60% | google.com |

| 3-aryl-1H-pyrazol-5-amines | N-chlorosuccinimide (NCS) | DMSO | 4-halogenated pyrazole derivatives | Moderate to excellent | beilstein-archives.org |

The substitution pattern on the pyrazole ring significantly influences the outcome of chlorination. The combined electron-donating nature of the two nitrogen atoms in the pyrazole ring reduces the charge density at the C3 and C5 positions, making the C4 position the most favorable site for electrophilic attack. pharmajournal.netpharmaguideline.com This inherent electronic property of the pyrazole ring generally leads to high regioselectivity for C4-chlorination. pharmajournal.netglobalresearchonline.net

However, the presence of other substituents on the pyrazole ring can influence the regioselectivity of the reaction. smolecule.com For instance, the N-methyl group in 1-methyl-1H-pyrazole directs substitution. While direct chlorination of pyrazole typically yields 4-chloropyrazole, the reaction conditions can be controlled to achieve specific isomers. globalresearchonline.net In some cases, particularly with activating groups present, halogenation can proceed more readily. pharmajournal.netglobalresearchonline.net

Utilization of Chlorinating Reagents (e.g., Thionyl Chloride)

Cyclocondensation Reactions in Pyrazole Synthesis

An alternative and widely used approach to synthesize substituted pyrazoles is through cyclocondensation reactions. mdpi.comnih.gov This method involves the reaction of a bidentate nucleophile, typically a hydrazine (B178648) derivative, with a 1,3-difunctional compound. mdpi.com This strategy allows for the construction of the pyrazole ring with the desired substituents, including a chlorine atom at the C4 position, incorporated from the starting materials.

The synthesis of pyrazoles via cyclocondensation offers a high degree of flexibility through the choice of precursors. mdpi.com The most common precursors are 1,3-dicarbonyl compounds and their derivatives. smolecule.commdpi.comnih.gov The reaction of these diketones with a hydrazine, such as methylhydrazine, leads to the formation of the pyrazole ring. smolecule.com The reaction conditions, including the solvent and temperature, can be optimized to improve yields and regioselectivity. nih.gov For example, carrying out the condensation in N,N-dimethylacetamide at room temperature can lead to high yields. mdpi.com

Other precursors for cyclocondensation include α,β-unsaturated carbonyl compounds. mdpi.com The reaction of these compounds with hydrazine derivatives can also lead to the formation of pyrazoles. mdpi.com The choice of precursors is critical for introducing the chlorine atom at the C4 position. This can be achieved by using a 1,3-dicarbonyl compound that already contains a chlorine atom at the appropriate position.

The formation of the 4-chloropyrazole ring via cyclocondensation involves the reaction of a suitable chlorinated precursor with a hydrazine derivative. For instance, the reaction of a chlorinated 1,3-diketone with methylhydrazine would directly yield a this compound derivative. The regioselectivity of this reaction, determining the position of the methyl group on the nitrogen atoms, can be influenced by the reaction conditions and the nature of the substituents on the diketone. acs.orggoogle.com

An alternative strategy involves the Vilsmeier-Haack reaction, which can be used to formylate 5-chloropyrazoles to produce 5-chloro-1H-pyrazole-4-carbaldehydes. scispace.com These carbaldehydes can then serve as versatile intermediates for further synthetic transformations. scispace.comresearchgate.net

Precursor Selection and Reaction Conditions

One-Pot Synthetic Strategies for Substituted Pyrazoles

One-pot, multi-component reactions are highly valued in organic synthesis for their efficiency, atom economy, and reduced operational complexity. chemistryviews.org Several such methods have been developed for the synthesis of diversely substituted pyrazoles, which could theoretically be adapted for the synthesis of precursors to this compound.

A prominent strategy involves the condensation of ketones, aldehydes, and hydrazine derivatives. thieme-connect.comthieme-connect.com For instance, a one-pot, three-component reaction of a ketone, an aldehyde, and hydrazine monohydrochloride can generate pyrazoline intermediates under mild conditions. thieme-connect.com These intermediates can then be oxidized in situ to the corresponding pyrazole. Common oxidizing agents for this transformation include bromine or, in a more environmentally benign approach, molecular oxygen in dimethyl sulfoxide (B87167) (DMSO). thieme-connect.comthieme-connect.com This method provides a rapid and often chromatography-free route to 3,4,5-trisubstituted pyrazoles in good to excellent yields. thieme-connect.com

Another versatile one-pot approach involves the reaction of β-diketones, arylglyoxals, and arylhydrazones, catalyzed by p-toluenesulfonic acid (p-TsOH). chemistryviews.org This method allows for the synthesis of multifunctionalized pyrazole derivatives and is noted for its ability to incorporate a variety of structural motifs. chemistryviews.org Similarly, a "one-pot" synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids has been achieved through a sequence involving a Claisen condensation, a Knorr reaction, and hydrolysis, highlighting the modularity of one-pot pyrazole syntheses. organic-chemistry.org

Furthermore, α,β-alkynic aldehydes and ketones serve as valuable precursors. Their reaction with hydrazines produces α,β-alkynic hydrazones in situ, which can undergo cyclization when treated with reagents like phenylselenyl chloride to yield 4-selanylated pyrazoles. metu.edu.tr This demonstrates the potential for introducing substituents at the C4 position during the initial ring formation.

| Reactants | Catalyst/Reagent | Key Features | Product Type |

| Ketone, Aldehyde, Hydrazine | 1. None (for pyrazoline) 2. Br₂ or O₂/DMSO (for oxidation) | Metal-free, mild conditions, often chromatography-free. thieme-connect.comthieme-connect.com | 3,4,5-Trisubstituted pyrazoles. thieme-connect.com |

| Cyclic β-diketone, Arylglyoxal, Arylhydrazone | p-Toluenesulfonic acid (p-TsOH) | Atom-economic, allows incorporation of diverse functional groups. chemistryviews.org | Multifunctionalized pyrazoles. chemistryviews.org |

| α,β-Alkynic Aldehyde, Hydrazine | Phenylselenyl chloride | In situ hydrazone formation followed by cyclization. metu.edu.tr | 4-(Phenylselanyl)-substituted pyrazoles. metu.edu.tr |

| Methyl Ketone, Aryl Aldehyde, Hydrazine | KBrO₃-KBr (for oxidation) | Mild conditions, short reaction times. worldresearchersassociations.com | 3,5-Disubstituted pyrazoles. worldresearchersassociations.com |

Derivatization Reactions of this compound

This compound is a valuable intermediate due to the reactivity of its chloro substituent and the potential for functionalization at other positions on the pyrazole ring.

Transformations Involving the Chloro Substituent

The chlorine atom at the C4 position is the primary site for transformations, enabling the introduction of a wide array of functional groups and structural motifs.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. While typically requiring strong electron-withdrawing groups to activate the ring, the pyrazole ring itself influences the reactivity of the C4-chloro substituent. pressbooks.publibretexts.org The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. pressbooks.pub

In the context of chloropyrazoles, the chlorine atom can be displaced by various nucleophiles. Although specific studies on this compound are not abundant, related compounds demonstrate this reactivity. For instance, the chloro group on similar heterocyclic systems can be substituted by amines or other nucleophiles, often under thermal or microwave conditions. mdpi.com The reaction of 4-chloro-1-methylpyrazole with propargyl bromide, an example of nucleophilic substitution, has also been documented. vulcanchem.com This suggests that this compound can serve as a substrate for SNAr reactions, allowing for the introduction of oxygen, nitrogen, and sulfur nucleophiles at the C4 position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C4-chloro position of the pyrazole is amenable to such transformations.

The Suzuki-Miyaura coupling involves the reaction of an aryl or vinyl halide with a boronic acid or ester, catalyzed by a palladium complex. This reaction has been successfully applied to chloropyrazole derivatives. For example, the 4-chloro substituent on a pyrazolo[4,3-c]pyridine core readily undergoes Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids in the presence of a palladium catalyst like Pd(dppf)Cl₂ and a base such as K₂CO₃, affording 4-aryl derivatives in high yields (70–92%). Similarly, 5-chloro-1,3-dimethyl-1H-pyrazole has been shown to be an effective substrate in Suzuki-Miyaura reactions. researchgate.net These examples strongly indicate that this compound is a viable coupling partner for introducing aryl, vinyl, and alkyl groups at the C4 position.

The Sonogashira coupling reaction pairs a vinyl or aryl halide with a terminal alkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst. rsc.org The chloro atom in chloropyrazoles is sufficiently activated to participate in this reaction, particularly when an activating group like a formyl is present at an adjacent position. researchgate.net Microwave-assisted Sonogashira coupling has been used to form pyrazole-containing cores, highlighting the utility of this method. This reaction provides a direct route to 4-alkynyl-1-methyl-1H-pyrazoles, which are versatile intermediates for further synthesis.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(dppf)Cl₂, K₂CO₃ | 4-Aryl/heteroaryl-1-methyl-1H-pyrazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine base | 4-Alkynyl-1-methyl-1H-pyrazole |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Functionalization at Other Ring Positions (C3, C5)

Beyond the reactive C4-chloro site, the pyrazole ring can be functionalized at the C3 and C5 positions. The regioselectivity of these reactions is influenced by the existing substituents and the reaction conditions. Generally, C5 functionalization is more common than direct functionalization at the less reactive C3 position. scholaris.ca

The introduction of carboxylic acid or ester groups at the C3 or C5 positions of the this compound skeleton furnishes key intermediates for agrochemicals and pharmaceuticals. The existence of compounds such as this compound-3-carboxylic acid , this compound-5-carboxylic acid sigmaaldrich.com, and ethyl this compound-5-carboxylate bldpharm.com confirms that such functionalizations are achievable.

A synthetic route to C5-carboxylated derivatives has been described for the analogous compound 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. evitachem.com This synthesis starts with a pre-chlorinated pyrazole, which is then functionalized at the C5 position. evitachem.com A plausible, analogous pathway to this compound-5-carboxylic acid would involve the deprotonation of this compound at the C5 position with a strong base, followed by quenching with carbon dioxide (carboxylation) and subsequent esterification if the ester is the desired product.

Alternatively, a patent describes a synthetic pathway for 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester where the pyrazole ring is first formed and methylated, followed by chlorination at the C4 position using hydrochloric acid and hydrogen peroxide. google.com This indicates that the chloro group can be introduced after the establishment of the ester functionality at C5. These carboxylated and esterified derivatives are themselves versatile, undergoing further reactions such as esterification and amide formation. evitachem.com

Formylation and Related Carbonyl Additions

The introduction of a formyl group (-CHO) onto the pyrazole ring is a crucial transformation, as the resulting aldehyde can be readily converted into a wide array of other functional groups. The Vilsmeier-Haack reaction is the most prominent and widely employed method for the formylation of pyrazoles and other electron-rich heterocyclic compounds. ajrconline.orgmdpi.comumich.edu This reaction typically utilizes a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). ajrconline.org

For this compound, formylation is expected to occur at the C-5 position, which is activated towards electrophilic substitution. The reaction proceeds via electrophilic attack of the Vilsmeier reagent on the pyrazole ring, followed by hydrolysis to yield the corresponding this compound-5-carbaldehyde. While direct experimental data for this specific substrate is not extensively detailed in the reviewed literature, the conditions for analogous pyrazole derivatives provide a clear indication of the required methodology. For instance, the formylation of 1,3-dimethyl-1H-pyrazol-5(4H)-one to yield 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is achieved by heating with a pre-formed Vilsmeier reagent (from POCl₃ and DMF) at 363 K (90°C) for 4 hours. nih.govatlantis-press.com Similarly, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes simultaneous chlorination and formylation under reflux conditions to produce 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.com

The general procedure involves the dropwise addition of phosphoryl chloride to chilled DMF to form the Vilsmeier reagent. The pyrazole substrate is then added, and the mixture is heated to facilitate the reaction. Upon completion, the reaction is quenched with ice-water, and the product is isolated. researchgate.net

| Starting Material | Reagents | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1,3-dimethyl-1H-pyrazol-5(4H)-one | POCl₃, DMF | 363 K (90 °C) | 4 h | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Not specified | nih.govatlantis-press.com |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | POCl₃, DMF | Reflux | 1.5 h | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Not specified | mdpi.com |

| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃, DMF | 70 °C | 24 h | 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 48% | mdpi.com |

Nitration Reactions

Nitration, the introduction of a nitro group (-NO₂), is another fundamental electrophilic aromatic substitution reaction that significantly modifies the electronic properties of the pyrazole ring. The nitro group is a strong electron-withdrawing group and can serve as a precursor for other functionalities, such as an amino group, through reduction.

The standard reagent for the nitration of pyrazoles is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). vulcanchem.com The regioselectivity of nitration on the 1-methylpyrazole (B151067) ring is influenced by the directing effects of the substituents. For 1-methylpyrazole itself, nitration is favored at the C-4 position due to the activating effect of the N-methyl group. In the case of this compound, the incoming nitro group is expected to substitute at either the C-3 or C-5 position. The presence of the chloro group at C-4 deactivates this position towards further electrophilic attack.

The nitration of 4-chloropyrazole with a mixture of sulfuric acid and fuming nitric acid leads to the formation of 4-chloro-3,5-dinitropyrazole. atlantis-press.comresearchgate.net For 1-methyl-3,5-dibromo-4-nitropyrazole, the synthesis involves the nitration of 3,5-dibromo-1-methylpyrazole. google.com These examples suggest that the nitration of this compound would likely yield a mixture of 4-chloro-1-methyl-3-nitro-1H-pyrazole and 4-chloro-1-methyl-5-nitro-1H-pyrazole. The precise ratio of these isomers would depend on the specific reaction conditions, such as temperature and the concentration of the nitrating agents.

| Starting Material | Reagents | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Chloropyrazole | HNO₃, H₂SO₄ | 100-105 °C | 4 h | 4-Chloro-3,5-dinitropyrazole | 73.8% | researchgate.net |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | HNO₃, H₂SO₄ | 0-5 °C | Not specified | 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole | 70-85% | vulcanchem.com |

| 4-Methylpyrazole | HNO₃, H₂SO₄ | 27 °C | 6 h | 4-Methyl-1-nitro-1H-pyrazole | 73% | vt.edu |

N-Substitution Reactions on the Pyrazole Ring

The nitrogen atoms of the pyrazole ring can undergo various substitution reactions, leading to a diverse range of derivatives with altered biological and physical properties. These reactions primarily involve the lone pair of electrons on the nitrogen atoms.

N-Alkylation and Quaternization: The N-1 position of the pyrazole ring in this compound is already substituted with a methyl group. However, the N-2 nitrogen possesses a lone pair of electrons and can act as a nucleophile to attack alkylating agents, leading to the formation of a quaternary pyrazolium (B1228807) salt. This reaction is known as quaternization. Common alkylating agents include alkyl halides (e.g., methyl iodide) and dialkyl sulfates (e.g., dimethyl sulfate). The quaternization of pyrazoles can be influenced by steric hindrance around the N-2 position.

N-Arylation: The introduction of an aryl group at the N-2 position can be achieved through N-arylation reactions. Copper-catalyzed Ullmann-type coupling reactions are often employed for the N-arylation of nitrogen-containing heterocycles, including pyrazoles. umich.edumdpi.com These reactions typically involve the coupling of the pyrazole with an aryl halide in the presence of a copper catalyst and a base.

N-Acylation: The nitrogen atom of the pyrazole ring can also be acylated using acylating agents such as acyl chlorides or anhydrides. For instance, the reaction of 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid with thionyl chloride yields the corresponding acyl chloride, which is a reactive intermediate for further acylation reactions. chembk.com

N-Vinylation: N-vinylation of pyrazoles can be achieved through addition/elimination reactions with vinyl selenones. mdpi.comsemanticscholar.org This reaction provides a route to N-vinylpyrazole derivatives. For unsymmetrical pyrazoles, a mixture of regioisomers can be formed, with the product distribution often governed by steric factors. semanticscholar.org

| Reaction Type | Substrate | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| N-Alkylation (Quaternization) | 3-Cyano-1-methyl-1H-pyrazole-5-carboxamide | Methyl iodide, K₂CO₃, DMF | 60 °C, 8 h | 1,3-Dimethyl-1H-pyrazolium-5-carboxamide iodide | heteroletters.org |

| N-Arylation | 1H-Pyrazole | Iodobenzene, CuO hollow nanospheres (catalyst) | Not specified | 1-Phenyl-1H-pyrazole | mdpi.com |

| N-Acylation (intermediate formation) | 4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid | Thionyl chloride | Not specified | 4-Chloro-3-ethyl-1-methylpyrazole-5-carbonyl chloride | chembk.com |

| N-Vinylation | 4-Bromo-3-methyl-1H-pyrazole | Vinyl selenone | Not specified | Mixture of 4-bromo-1-vinyl-3-methyl-1H-pyrazole and 4-bromo-1-vinyl-5-methyl-1H-pyrazole | semanticscholar.org |

Advanced Spectroscopic and Crystallographic Investigations

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of 4-chloro-1-methyl-1H-pyrazole. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely employed to provide a comprehensive characterization.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the molecular formula. The ESI-TOF technique is often used for this purpose. For example, the HRMS of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine showed a calculated m/z of 199.0381 for [M+H]⁺, with a found value of 199.0387, confirming its elemental composition. mdpi.com Similarly, HRMS data for various pyrazole (B372694) derivatives are used to validate their structures. nih.gov

Table 4: HRMS Data for Related Pyrazole Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | [M+H]⁺ | 199.0381 | 199.0387 | mdpi.com |

| 5-(4-chlorophenyl)-3-methyl-1,4-diphenyl-1H-pyrazole | [M+H]⁺ | 345.1153 | 345.1155 | rsc.org |

| 4-Chloro-1-(thiophen-2-yl)-1H-pyrazole | [M+H]⁺ | 184.9935 | 184.9932 | rsc.org |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In pyrazole derivatives, characteristic absorption bands can be observed for C-H, C=N, and C-Cl stretching vibrations. For example, in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, C-H stretching vibrations are observed in the range of 2858-3434 cm⁻¹, and C=N stretching is seen at 1614 and 1658 cm⁻¹. mdpi.com The C-Cl stretch in related compounds typically appears around 740-750 cm⁻¹. vulcanchem.comvulcanchem.com

Table 5: IR Spectroscopic Data for Related Pyrazole Derivatives

| Compound | Functional Group | Wavenumber (ν, cm⁻¹) | Reference |

| 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | C-H stretch | 3434, 3106, 2978, 2890, 2858 | mdpi.com |

| 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | C=N stretch | 1658, 1614 | mdpi.com |

| 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-carbonitrile | C≡N stretch | 2240 | vulcanchem.com |

| 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-carbonitrile | C-Cl stretch | 740 | vulcanchem.com |

| methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate | C=O stretch | ~1740 | vulcanchem.com |

| methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate | C-Cl stretch | ~750 | vulcanchem.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of pyrazole (B372694) derivatives. encyclopedia.pubresearchgate.net These methods allow for the detailed analysis of a molecule's geometry, electronic landscape, and reactivity from first principles.

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, representing its most stable conformation. materialsciencejournal.org For pyrazole derivatives, methods like DFT with hybrid functionals such as B3LYP are commonly used to predict molecular geometries. bibliotekanauki.plderpharmachemica.commdpi.com While specific experimental crystallographic data for 4-chloro-1-methyl-1H-pyrazole is not extensively documented in the reviewed literature, theoretical calculations on analogous structures provide valuable insights. For instance, DFT calculations on related pyrazoles have been used to determine optimized bond lengths, bond angles, and dihedral angles, which show good agreement with experimental X-ray diffraction data where available. bohrium.comrsc.orgnih.gov

Studies on substituted pyrazoles indicate that the five-membered ring is generally planar. bibliotekanauki.plbohrium.com The electronic structure is influenced by the substituents. The nitrogen atom at position 2 (pyridine-like) is the primary basic center, while the nitrogen at position 1 (pyrrole-like) has its lone pair involved in the aromatic system. encyclopedia.pub The methyl group at N1 is an electron-donating group, while the chlorine atom at C4 is an electron-withdrawing group, which together modulate the electron density distribution across the pyrazole ring. encyclopedia.pub DFT calculations on 3(5)-substituted pyrazoles have shown that electron-donating groups tend to increase the basicity of the pyrazole ring. encyclopedia.pubmdpi.com

Table 1: Representative Calculated Geometrical Parameters for a Substituted Pyrazole Analog (Data derived from a study on 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole using DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C1=N8 | 1.2887 |

| Bond Length | N7-N8 | 1.3708 |

| Bond Length | Aromatic C=C | 1.38 - 1.40 |

This table illustrates typical bond lengths calculated for a related pyrazole derivative, providing an approximation of the structural parameters. materialsciencejournal.org Note: Atom numbering is specific to the cited study.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. derpharmachemica.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. bibliotekanauki.plbohrium.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. bohrium.commaterialsciencejournal.org For pyrazole derivatives, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. In studies of chlorophenyl-substituted pyrazolone (B3327878) derivatives, HOMO and LUMO analyses showed π-delocalization across the molecule. bibliotekanauki.pl DFT calculations on various heterocyclic compounds have successfully used the HOMO-LUMO gap to predict stability and reactivity. bohrium.compjoes.comresearchgate.net For example, a DFT study on 6-chloro-3-[(4-methylphenoxy) methyl] derpharmachemica.commsjonline.orgijpsr.com triazolo[4,3-b]pyridazine calculated a HOMO-LUMO energy gap of 3.252 eV, indicating a reactive molecule. bohrium.com

Table 2: Calculated FMO Properties for a Substituted Pyrazole Analog (Data derived from a study on a 4-methylpiperidin-4-ol (B1315937) substituted pyrazole derivative using DFT-B3LYP/6-31G(d))

| Parameter | Energy (eV) |

| EHOMO | -5.428 |

| ELUMO | -1.326 |

| Energy Gap (ΔE) | 4.102 |

This table shows representative HOMO and LUMO energy values and the resulting energy gap for a related pyrazole derivative, highlighting its electrophilic character. pjoes.com

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic interactions. derpharmachemica.comclockss.org The MEP map displays regions of different electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor), which are favorable for nucleophilic attack. clockss.org

In pyrazole derivatives, MEP analysis typically shows negative potential localized around the nitrogen atoms, particularly the sp²-hybridized nitrogen at the 2-position, and any electronegative substituents. clockss.orgekb.eg For instance, in a study on 1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine, the negative regions were primarily localized over the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole and pyridine (B92270) rings. clockss.org This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which are crucial for molecular packing in the solid state and for binding to biological targets. clockss.org

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap)

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. hilarispublisher.com This technique provides detailed information on the conformational flexibility and stability of molecules, including their interactions with other molecules like proteins or solvents. hilarispublisher.comnih.govacs.org

For pyrazole derivatives being investigated as potential drug candidates, MD simulations are often performed on the ligand-protein complex to validate docking results and assess the stability of binding interactions. nih.govmdpi.comrsc.org These simulations can reveal how the pyrazole derivative and the protein's active site residues adapt to each other, identify stable hydrogen bonds, and highlight the role of water molecules in mediating interactions. acs.org For example, MD simulations of pyrazole derivatives as rearranged during transfection (RET) kinase inhibitors helped identify stable binding conformations and crucial interactions within the kinase's active site. hilarispublisher.commdpi.com In a study of pyrazole derivatives targeting B-Raf kinase, MD simulations identified a stable "water wire" involving three water molecules that connected the pyrazole inhibitor to key residues in the active site, a detail crucial for understanding binding affinity. acs.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in drug discovery for understanding how the chemical structure of a compound relates to its biological activity. msjonline.orgijpsr.com QSAR models use statistical methods to correlate physicochemical properties or structural descriptors of a series of compounds with their measured activity. nih.govacs.org

Numerous QSAR studies have been conducted on pyrazole derivatives to design and optimize inhibitors for various biological targets, such as enzymes and receptors. msjonline.orgijpsr.comnih.gov These models can predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent and selective candidates. nih.gov For example, a 3D-QSAR study on tetrasubstituted pyrazole derivatives as COX-2 inhibitors resulted in a statistically significant model that could predict the inhibitory activity of test compounds. msjonline.org Another QSAR study on pyrazole derivatives as tyrosine kinase inhibitors revealed that molar refractivity enhanced anticancer activity, while molecular weight had a negative correlation. ijpsr.com

Predicting the binding affinity between a small molecule (ligand) and a biological target (e.g., a protein) is a central goal of computational drug design. Several computational approaches are employed for this purpose.

Molecular Docking is one of the most common methods. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com The output is a "docking score," which estimates the binding affinity (e.g., in kcal/mol). mdpi.com Docking studies have been widely applied to pyrazole derivatives to predict their binding modes and affinities for targets like TRAP1 kinase, EGFR, and various other kinases. acs.orgmdpi.comneuroquantology.com For instance, a docking study of potent pyrazole analogues against TRAP1 kinase yielded high docking scores (e.g., -11.265 kcal/mol for one analog) and identified key interactions with active site residues. mdpi.com

MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) are methods used to calculate the binding free energy of a ligand to a protein. These calculations are typically performed on snapshots taken from an MD simulation, providing a more accurate estimation of binding affinity than docking scores alone by accounting for solvent effects and molecular flexibility. mdpi.com

Machine Learning approaches are also emerging as powerful tools for predicting binding affinity. springernature.com Models can be trained on large datasets of protein-ligand complexes with known binding affinities to learn the complex relationships between structural features and binding strength. nih.gov For example, a Support Vector Machine (SVM) approach was used to predict the binding affinity of pyrazolo-triazolo-pyrimidine analogs to adenosine (B11128) receptors. nih.gov

Ligand-Target Interaction Profiling

Computational chemistry and theoretical investigations play a pivotal role in modern drug discovery and development. Among these, ligand-target interaction profiling stands out as a critical step in elucidating the mechanism of action of potential therapeutic agents. This process involves the use of computational tools to predict and analyze the binding of a small molecule (ligand), such as this compound, to a biological macromolecule (target), typically a protein or nucleic acid. Understanding these interactions at a molecular level is fundamental to predicting the biological activity and guiding the design of more potent and selective compounds.

The primary methods employed in ligand-target interaction profiling include molecular docking and molecular dynamics simulations. Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. It also estimates the binding affinity, often expressed as a docking score or binding energy, which provides a measure of the strength of the interaction. Molecular dynamics simulations, on the other hand, offer a more dynamic view of the ligand-target complex, revealing the stability of the interactions over time and the conformational changes that may occur upon binding.

While specific, detailed research findings on the ligand-target interaction profiling of this compound are not extensively documented in publicly available literature, numerous studies on structurally related pyrazole derivatives provide significant insights into how this class of compounds interacts with various biological targets. These studies highlight the importance of the pyrazole core and its substituents in forming key interactions within the binding sites of proteins.

For instance, research on pyrazole derivatives has demonstrated their potential as inhibitors of a wide range of enzymes and receptors. smolecule.com The pyrazole ring itself can act as a bioisostere for other aromatic systems, contributing to improved solubility and lipophilicity. nih.gov Although the pyrazole ring may not always form direct interactions with the target protein, it serves as a crucial scaffold that positions other functional groups for optimal binding within the receptor's pocket. nih.gov

A notable example of ligand-target interaction studies involves a series of novel pyrazole amide derivatives designed to target the Tobacco Mosaic Virus (TMV) coat protein (PC). mdpi.comnih.gov A molecular docking study was conducted to understand the binding model of these compounds, revealing that the pyrazole amide moiety fits snugly into the binding sites of the TMV PC. mdpi.comnih.gov

The following table summarizes the types of interactions observed in molecular docking studies of various pyrazole derivatives with their respective biological targets, which can be extrapolated to understand the potential interactions of this compound.

| Biological Target | Pyrazole Derivative Class | Observed Interactions | Interacting Amino Acid Residues (Examples) |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | Indene Pyrazole Derivatives | Hydrogen Bonding, Van der Waals Interactions | Not Specified |

| Leucine Transporter (LeuT) | Chalcone-Derived Pyrazoles | Pi-Pi T-shaped Bonds | TRP A471, TYR A245 |

| Cyclooxygenase (COX) Enzyme | 1,5-Diaryl Pyrazole Derivatives | Hydrogen Bonding, π–π Stacking | Lys211, Thr212, Gln289, Tyr385, His207, His386, His388 |

| Tobacco Mosaic Virus Coat Protein (TMV PC) | Pyrazole Amide Derivatives | Not Specified in Detail | Not Specified in Detail |

| Human Serum Albumin (HSA) | 4-Chloro-1,2-phenylenediamine (analog) | Hydrogen Bonding, Hydrophobic Interactions, Van der Waals Interactions | Asp108, Arg145, Ala194, Arg197, Tyr148, Ser193 |

In many of these studies, the interactions are driven by a combination of hydrogen bonds, hydrophobic interactions, and π–π stacking. mdpi.com For example, in the case of 1,5-diaryl pyrazole derivatives targeting the COX enzyme, hydrogen bonds were observed with the sulphonamide group and the pyrazole nucleus, while π–π stacking interactions occurred with the phenyl group attached to the pyrazole ring. mdpi.com Such detailed interaction profiles are instrumental in structure-activity relationship (SAR) studies, which aim to correlate the structural features of a compound with its biological activity.

The binding affinity, often quantified by the binding free energy (ΔG) or a docking score, is a key output of these computational studies. The following table presents hypothetical binding affinity data based on typical values observed for pyrazole derivatives in molecular docking studies.

| Pyrazole Derivative | Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) |

|---|---|---|---|

| Pyrazole Derivative M74 | CRMP2 | -6.9 | Not Reported |

| Pyrazole Derivative M76 | VEGFR | -9.2 | Not Reported |

| Pyrazole Derivative T3 | COX-2 | -10.20 | Not Reported |

| Pyrazole Derivative T5 | COX-2 | -10.80 | Not Reported |

| 3-(4-chlorophenyl)-5-[4-(propane-2-yl) phenyl] 4, 5-dihydro-1H–pyrazole-1-carbothioamide | Protein 3EU4 | -8.39 | 707.13 nM |

It is important to note that these computational predictions require experimental validation. Techniques such as X-ray crystallography or NMR spectroscopy can provide high-resolution structural data of the ligand-target complex, confirming the predicted binding mode and interactions. Furthermore, in vitro assays are necessary to determine the actual biological activity and potency of the compound. mdpi.com

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Bioactive Pyrazole (B372694) Derivatives

The design of new drugs often relies on established molecular frameworks that are known to interact with biological targets. The process of modifying these core structures allows for the fine-tuning of their pharmacological profiles.

Role of 4-Chloro-1-methyl-1H-pyrazole as a Privileged Scaffold

The pyrazole ring system is considered a "privileged scaffold" in medicinal chemistry. This is due to its presence in numerous approved drugs and its ability to serve as a versatile framework in drug design. mdpi.comdntb.gov.uaresearchgate.netnih.gov The pyrazole structure is metabolically stable and its derivatives have shown a broad spectrum of therapeutic activities. nih.gov

The this compound structure, with its specific substitution pattern, offers a unique starting point for creating diverse molecular architectures. The chlorine atom at the 4-position and the methyl group at the 1-position influence the electronic properties and steric profile of the molecule, which can be crucial for its interaction with biological targets. smolecule.com This specific arrangement makes it a valuable building block for synthesizing more complex molecules with potential therapeutic applications in areas like oncology and infectious diseases. ontosight.aievitachem.com

Functional Group Modifications for Modulating Biological Activity

The biological activity of pyrazole derivatives can be significantly altered by introducing or modifying functional groups on the pyrazole core. nih.gov The chlorine atom on the this compound ring is a key site for such modifications. It can be substituted with various nucleophiles, such as amines or thiols, to generate a library of new compounds. smolecule.com

These modifications can lead to changes in the molecule's ability to bind to specific enzymes or receptors, thereby modulating its biological effect. nih.govontosight.ai For instance, the introduction of different substituents can enhance a compound's anti-inflammatory, antimicrobial, or anticancer properties. The strategic alteration of functional groups is a fundamental approach in medicinal chemistry to optimize the efficacy and selectivity of potential drug candidates. nih.gov

Exploration of Pharmacological Activities

Derivatives of this compound have been investigated for a range of pharmacological activities, demonstrating the versatility of this chemical scaffold.

Anti-inflammatory Agents

Pyrazole derivatives are well-known for their anti-inflammatory properties. nih.gov Some of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. globalresearchonline.net

Research into pyrazole derivatives has shown that specific structural features, such as the substitution pattern on the pyrazole ring, can influence their anti-inflammatory potency. researchgate.net For example, studies on various pyrazole compounds have demonstrated their ability to reduce inflammation in preclinical models. researchgate.net The development of new pyrazole-based anti-inflammatory agents continues to be an active area of research. nih.gov

Antimicrobial and Antibacterial Compounds

The search for new antimicrobial and antibacterial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Pyrazole derivatives have emerged as a promising class of compounds with potential antimicrobial activity. rjpdft.comnih.gov

Studies have shown that certain pyrazole derivatives can inhibit the growth of various bacterial and fungal strains. rjpdft.commdpi.com For example, some synthesized pyrazole compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Proteus vulgaris. nih.gov The introduction of specific substituents onto the pyrazole ring, including those derived from a 4-chloro-pyrazole structure, can lead to potent antibacterial agents. nih.gov

Anticancer and Antitumor Research

The pyrazole scaffold is a key feature in a number of anticancer drugs. mdpi.comnih.govacs.orgnih.gov The design of novel pyrazole derivatives is an important field in the development of new cancer therapies. nih.gov These compounds can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell growth and survival. mdpi.comtandfonline.com

Derivatives incorporating the pyrazole structure have shown cytotoxic effects against various cancer cell lines in preclinical studies. acs.org For instance, research has demonstrated the potential of pyrazole-containing compounds against breast cancer, colon cancer, and skin cancer cell lines. rjpdft.comnih.gov The ability to modify the pyrazole core allows for the development of compounds that can target specific pathways involved in cancer progression.

Angiotensin-Converting Enzyme (ACE) Inhibitors

While this compound itself is not identified as an ACE inhibitor, the closely related chloro-substituted imidazole (B134444) and pyrazole scaffolds have been incorporated into molecules designed to target the angiotensin-converting enzyme (ACE). researchgate.netnih.gov Researchers have synthesized and evaluated a series of novel chalcones and pyrazoles containing a 2-butyl-4-chloro-1-methylimidazole core for their ACE inhibitory activity. researchgate.netnih.gov

In these studies, the chalcone (B49325) derivatives generally demonstrated more potent ACE inhibitory activity than their corresponding pyrazole analogues. researchgate.netnih.gov The evaluation of 36 new compounds in an ACE inhibition assay identified several potent inhibitors. researchgate.net The findings highlight the potential of incorporating a chloro-substituted heterocyclic ring system in the design of novel ACE inhibitors. researchgate.netnih.gov

Table 1: ACE Inhibitory Activity of Selected Chalcone Derivatives

| Compound Name | IC₅₀ (μM) |

|---|---|

| (E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-enone | 2.24 researchgate.netnih.gov |

| (E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(dibenzo[b,d]thiophen-2-yl)prop-2-enone | 2.68 researchgate.netnih.gov |

Neuroprotective Agents

The broader class of pyrazole derivatives has been investigated for potential neuroprotective effects. nih.gov For instance, certain synthesized aryl azoles, which include pyrazole structures, were evaluated in an in vitro N-methyl-D-aspartate (NMDA) toxicity model, demonstrating neuroprotective activity ranging from 15% to 40%. nih.gov In another study, specific indeno[1,2-c]pyrazole-2-carboxamide derivatives also showed neuroprotective properties. nih.gov The pyrazole core is a recognized scaffold in the exploration of new neuroprotective agents, although specific studies on this compound for this application are not detailed in the available research. vulcanchem.com

Other Potential Biological Targets and Mechanisms of Action

The 4-chloro-pyrazole motif is a key component in compounds targeting several other biological entities.

CYP121A1 Inhibitors: A significant area of research involves the design of pyrazole derivatives as inhibitors of cytochrome P450 CYP121A1, an essential enzyme in Mycobacterium tuberculosis. nih.govnih.gov Derivatives containing a 4-chloroaryl pyrazole structure have been synthesized and evaluated for their binding affinity to this enzyme. nih.govresearchgate.net These compounds are investigated for their potential as anti-tuberculosis agents. nih.govresearchgate.net The mechanism involves the azole group of the compound binding to the heme iron within the enzyme's active site. nih.gov

PRMT5 Inhibitors: Some pyrazole-based compounds are under investigation as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). This enzyme is a target in cancer therapy, and pyrazole derivatives are being explored for their potential to inhibit tumor growth.

General Antimicrobial and Anticancer Activity: The pyrazole scaffold is frequently associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiglobalresearchonline.net The ability of the pyrazole ring to engage in various intermolecular interactions, such as hydrogen bonding, allows it to bind to diverse biological targets.

In Vitro and In Vivo Pharmacological Evaluation Methodologies

A variety of standard and specialized assays are employed to assess the pharmacological potential of compounds containing the this compound scaffold and its derivatives.

Target Binding Assays (e.g., CYP121A1 Inhibition)

To evaluate the interaction between pyrazole derivatives and their intended targets, specific binding assays are crucial. For potential CYP121A1 inhibitors, UV-visible spectroscopy is a primary method used to measure binding affinity. nih.govresearchgate.net This technique allows for the determination of the dissociation constant (Kd), which quantifies the strength of the binding between the compound and the enzyme. nih.govresearchgate.net

As an orthogonal strategy to confirm these interactions independently of perturbations at the heme center, protein-detected 1D 19F-NMR spectroscopy has also been utilized. nih.govresearchgate.net This method provides further evidence of ligand binding within the substrate-binding pocket of the enzyme. nih.gov

Table 2: Binding Affinity of Selected Pyrazole Derivatives to Mtb CYP121A1

| Compound Series | Derivative | Kd (μM) |

|---|---|---|

| Imidazole | Propyloxy derivative with 4-chloroaryl pyrazole (11f) | 11.73 nih.govresearchgate.net |

| Imidazole | Isopropyloxy derivative with 4-chloroaryl pyrazole (11h) | 17.72 nih.govresearchgate.net |

| Triazole | Methoxy derivative with 4-chloroaryl pyrazole (12b) | 5.13 nih.govresearchgate.net |

Cell-Based Assays

Cell-based assays are fundamental for determining the biological effect of a compound on living cells. To assess the antimycobacterial activity of pyrazole derivatives targeting M. tuberculosis, the spot-culture growth inhibition assay (SPOTi) and the Resazurin Microtiter Assay (REMA) are employed to determine the minimum inhibitory concentration (MIC). nih.govnih.gov For evaluating potential anticancer agents, the MTT assay is commonly used to measure cell viability and determine the cytotoxic effects of compounds on cancer cell lines such as HeLa and KB. globalresearchonline.netresearchgate.net Furthermore, the MTT assay can be used to assess the toxicity of these compounds against normal cell lines, providing an early indication of their selectivity. researchgate.net

Enzyme Inhibition Studies

Enzyme inhibition studies are critical for quantifying the potency of a compound against a specific enzyme. For ACE inhibitors, assays are conducted to screen compounds and determine their half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of the inhibitor required to reduce enzyme activity by 50%. researchgate.netnih.gov Similarly, for CYP121A1, while binding affinity (Kd) is a key parameter from target binding assays, these studies are a form of enzyme inhibition evaluation, assessing how effectively the compound interferes with the enzyme's function. nih.govresearchgate.net

Applications in Agrochemical Research and Development

Herbicidal Applications

Pyrazole (B372694) derivatives are prominent in the discovery of new herbicides, frequently targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in plant metabolism. acs.orgrsc.orgnih.gov Inhibition of HPPD leads to the bleaching of sensitive weeds, making it an effective mode of action.

Recent studies have synthesized novel pyrazole derivatives that exhibit potent herbicidal activity. For instance, a series of pyrazole derivatives featuring a benzoyl scaffold were found to be powerful HPPD inhibitors. acs.orgnih.gov One compound in this series, Z9, demonstrated an IC50 value of 0.05 µM against Arabidopsis thaliana HPPD, significantly more potent than commercial herbicides like topramezone (B166797) (1.33 µM) and mesotrione (B120641) (1.76 µM). acs.orgnih.gov Another compound, Z21, showed excellent pre-emergence activity against Echinochloa crusgalli (barnyard grass). acs.orgnih.gov

Furthermore, certain 1,5-diarylpyrazole derivatives have displayed notable pre-emergent herbicidal effects against a variety of weeds. pharm.or.jp The substitution pattern on the pyrazole and aryl rings is crucial for their biological activity. pharm.or.jp While some pyrazole ketone derivatives have shown lower herbicidal activity compared to commercial standards, they provide a basis for the design of new HPPD-inhibiting herbicides. tandfonline.com

Table 1: Herbicidal Activity of Selected Pyrazole Derivatives

| Compound | Target | Activity Type | Key Finding | Reference |

|---|---|---|---|---|

| Z9 (benzoyl pyrazole derivative) | AtHPPD | Inhibitory (IC50) | 0.05 µM (more potent than topramezone and mesotrione) | acs.orgnih.gov |

| Z21 (benzoyl pyrazole derivative) | Echinochloa crusgalli | Pre-emergence | Superior stem and root inhibition compared to topramezone | acs.orgnih.gov |

| Methyl 4-chloro-1-(2,5-difluorophenyl)-5-(4-flurophenyl)-pyrazole-3-carboxylate (19t) | Various weeds | Pre-emergence | Good herbicidal activity | pharm.or.jp |

| 5n and 5o (1-acyl-3-phenyl-pyrazol benzophenones) | Barnyard grass | Herbicidal | More potent than pyrazoxyfen | rsc.org |

Insecticidal and Acaricidal Activities

The pyrazole structure is a key component in a number of commercial and developmental insecticides and acaricides. These compounds often target the insect's nervous system or respiratory chain. For example, novel pyrazole-5-carboxamides have been designed based on the binding pocket of respiratory complex I, a target of well-known insecticides like tebufenpyrad (B1682729) and tolfenpyrad. acs.org

Research has shown that derivatives synthesized from 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid exhibit broad-spectrum insecticidal activity against pests such as cotton bollworm, spider mites, bean aphids, and mosquitos. acs.org The introduction of different functional groups, such as imine, oxime ether, and dihydroisoxazoline, influences the activity against specific pests. acs.org For instance, imine-containing compounds were particularly effective against cotton bollworm. acs.org

Similarly, novel pyrazole oxime ethers containing an oxazole (B20620) moiety have demonstrated significant insecticidal and acaricidal properties. sioc-journal.cn At a concentration of 500 µg/mL, many of these compounds showed high mortality rates against the oriental armyworm, Aphis medicaginis, and Tetranychus cinnabarinus. sioc-journal.cn Further studies on N-phenylpyrazole derivatives have also yielded compounds with remarkable insecticidal and acaricidal activities, with some showing higher potency than the commercial product nicofluprole. nih.gov

Table 2: Insecticidal and Acaricidal Activity of Pyrazole Derivatives

| Compound Class | Target Pest | Activity | Key Finding | Reference |

|---|---|---|---|---|

| Pyrazole-5-carboxamides | Cotton bollworm (Helicoverpa armigera) | Stomach activity | Compound 5-1c showed 60% activity at 11 mg kg⁻¹ | acs.org |

| Pyrazole-5-carboxamides | Bean aphid (Aphis craccivora) | Foliar contact | Compounds 5-1b showed 100% activity at 200 mg kg⁻¹ | acs.org |

| Pyrazole Oxime Ethers | Oriental armyworm | Lethal Rate | 100% mortality at 500 µg/mL for fourteen compounds | sioc-journal.cn |

| Heptafluoroisopropyl N-phenylpyrazole amides | Carmine spider mite (Tetranychus cinnabarinus) | Acaricidal (LC50) | Compounds A1, A2, and A5 were 1.7-4.2 times more potent than nicofluprole | nih.gov |

| Heptafluoroisopropyl N-phenylpyrazole amides | Green peach aphid (Myzus persicae) | Insecticidal (LC50) | Compounds A1, A2, A4, and A7 exceeded the potency of nicofluprole | nih.gov |

Fungicidal Properties

Pyrazole carboxamides are a significant class of fungicides, many of which act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). mdpi.com These compounds interfere with the fungal respiratory chain, leading to the inhibition of fungal growth. The development of pyrazole-based fungicides is an active area of research, with many studies focusing on synthesizing novel derivatives with improved efficacy and a broader spectrum of activity. google.com

Fluorinated pyrazole aldehydes have shown moderate antifungal properties against various phytopathogenic fungi, including Sclerotinia sclerotiorum and Fusarium culmorum. mdpi.com The introduction of fluorine atoms can enhance the biological activity and environmental profile of pesticides. mdpi.com Another study found that isoxazolol pyrazole carboxylate derivatives exhibited significant antifungal activity against Rhizoctonia solani, with one compound having an EC50 value of 0.37 µg/mL, which was more effective than the commercial fungicide carbendazol. mdpi.com

Furthermore, novel pyrazole analogues containing an aryl trifluoromethoxy group have demonstrated potent fungicidal activity. semanticscholar.org Specifically, compounds 1t and 1v were highly effective against all tested fungi, with 1v showing an EC50 value of 0.0530 µM against F. graminearum, comparable to the commercial fungicide pyraclostrobin. semanticscholar.org

Table 3: Fungicidal Activity of Pyrazole Derivatives

| Compound Class/Name | Target Fungi | Activity (EC50) | Reference |

|---|---|---|---|

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 µg/mL | mdpi.com |

| Fluorinated pyrazole aldehyde H9 | Sclerotinia sclerotiorum | 43.07% inhibition | mdpi.com |

| Fluorinated pyrazole aldehyde H9 | Fusarium culmorum | 46.75% inhibition | mdpi.com |

| Pyrazole analogue 1v | F. graminearum | 0.0530 µM | semanticscholar.org |

Structure-Activity Relationships in Agrochemical Design

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any associated phenyl rings. pharm.or.jp This relationship is a key focus in the rational design of new agrochemicals. digitellinc.comtandfonline.comnih.gov

In herbicidal pyrazoles, the specific substituents on the aryl groups can significantly influence their efficacy and crop selectivity. pharm.or.jp For insecticidal pyrazole-5-carboxamides, the introduction of different moieties like imines or oxime ethers can tailor the activity spectrum to target specific insect pests. acs.org

For fungicidal pyrazole carboxanilides, the structural requirements for activity against pathogens like Rhizoctonia solani have been systematically studied. tandfonline.com In a series of pyrazole analogues with an aryl trifluoromethoxy group, it was found that a straight chain or cycloalkyl ring substituent was crucial for activity, and the substituent on the pyrazole ring itself had a significant impact. semanticscholar.org Similarly, for insecticidal pyrazole-5-carboxylic acid derivatives, altering the groups on the pyrazole ring and replacing the amide with an ester group were strategies used to optimize activity against pests like Aphis fabae.

Environmental Impact and Degradation Studies of Halogenated Pyrazoles

The widespread use of halogenated aromatic compounds, including pyrazole-based pesticides, necessitates an understanding of their environmental fate and degradation. nih.gov Halogenated pyrazoles can be persistent in the environment, and their degradation can lead to metabolites that may also be of environmental concern. mdpi.comnih.gov

Fipronil (B1672679), a widely used phenylpyrazole insecticide, can degrade in the environment through processes like oxidation, reduction, hydrolysis, and photolysis to form metabolites such as fipronil sulfone, fipronil sulfide, and fipronil desulfinyl. nih.gov These metabolites can be more persistent and toxic than the parent compound. nih.gov

The degradation of pyrazole compounds can be influenced by environmental conditions and microbial activity. researchgate.net Biological degradation is considered a sustainable and environmentally friendly method for the removal of these compounds from the environment. nih.gov Research into the microbial degradation of halogenated aromatics focuses on identifying the enzymes and metabolic pathways involved in dehalogenation and the breakdown of the aromatic ring structure. nih.gov Understanding these degradation pathways is crucial for assessing the long-term environmental impact of halogenated pyrazole agrochemicals and for developing bioremediation strategies.

Applications in Materials Science and Coordination Chemistry

Utility as Organic Synthesis Intermediates for Advanced Materials

4-Chloro-1-methyl-1H-pyrazole serves as a crucial intermediate in the synthesis of more complex, functional heterocyclic systems. Its derivatives are particularly important in constructing fused ring systems, such as pyrazolo[3,4-d]pyrimidines, which are recognized for their significant potential in materials and medicinal chemistry.

A notable application is the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This process begins with the commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, which is converted through a two-step synthesis into the target pyrazolo[3,4-d]pyrimidine. Current time information in Bangalore, IN. This derivative, possessing two reactive chlorine atoms, is a versatile precursor for a variety of disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. Current time information in Bangalore, IN. These resulting structures are of great interest as they are analogues of compounds known to act as kinase inhibitors, a class of molecules with broad applications. icm.edu.pl

Similarly, derivatives such as this compound-4-carboxylate can be synthesized and subsequently used in cyclization reactions to create elaborate molecules like 4-chloro-6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazine. jocpr.com The reactivity of the chloro-substituent on the pyrazole (B372694) ring allows for further functionalization, making these intermediates valuable in developing novel materials with specific electronic or binding properties. jocpr.com The synthesis of various amide derivatives from 4-chloro-pyrazole precursors has also been explored for creating molecules with potential anti-angiogenesis activity. mdpi.com

Table 1: Synthesis of Advanced Materials from Pyrazole Intermediates

| Starting Intermediate | Reaction/Reagents | Resulting Advanced Material | Potential Application | Reference |

|---|---|---|---|---|

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Two-step synthesis via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, followed by POCl₃ | 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Precursor for kinase inhibitors | Current time information in Bangalore, IN. |

| 1-Methyl-1H-pyrazole-4-carboxylate | Chlorination followed by cyclization | 4-Chloro-6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazine | Development of new materials with unique properties | jocpr.com |

| 4-Chloro pyrazole | Nitration, amination, oxidation, and nucleophilic substitution | 1-Methoxymethyl-3,4,5-trinitropyrazole | Energetic materials | rsc.org |

Ligand Design for Coordination Compounds

Pyrazoles are a prominent class of N-heterocyclic ligands in coordination chemistry due to the presence of a basic sp²-hybridized nitrogen atom (N2) that readily coordinates to metal ions. iucr.orgiucr.org The N-methyl group in this compound directs coordination to the N2 position. While the simple this compound can act as a monodentate ligand, its true potential in materials science is unlocked when it is functionalized to create multidentate chelating ligands.

The introduction of additional donor groups onto the pyrazole ring transforms it into a powerful chelating agent capable of forming stable, multi-ring structures with metal ions. A common strategy involves introducing a carboxylic acid group, for instance at the 5-position, to create a bidentate ligand that can coordinate through both the pyrazole N2 nitrogen and a carboxylate oxygen. iucr.org

Research has demonstrated the synthesis of various transition metal complexes using pyrazole-based ligands. jocpr.comjocpr.com For example, azodye derivatives of pyrazole have been used to synthesize complexes with Cu(II), Co(II), Ni(II), Mn(II), and Zn(II). jocpr.comjocpr.com In these complexes, the pyrazole derivative acts as a bidentate or tridentate ligand. The coordination environment around the metal center is dictated by the ligand's structure and the metal-to-ligand ratio, resulting in various geometries such as octahedral or square planar. iucr.orgjocpr.comekb.eg The chelation typically involves the pyrazole N2 atom and an atom from a substituent group (e.g., the oxygen of a hydroxyl group or the nitrogen of an azo group), forming a stable five or six-membered chelate ring with the metal ion. jocpr.comajgreenchem.com

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. Upon complexation, the stretching frequency of the C=N bond within the pyrazole ring typically shifts. Furthermore, new absorption bands appear in the far-IR region, which are assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations. jocpr.comekb.eg

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and detecting changes upon complexation. In diamagnetic complexes, the signals of protons and carbons near the coordination sites experience shifts due to the influence of the metal ion. jocpr.comresearchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal coordination sphere. The d-d transitions observed are characteristic of specific geometries, such as octahedral or tetrahedral. jocpr.comekb.eg

Mass Spectrometry: This method confirms the molecular weight of the synthesized complexes and can provide information about their fragmentation patterns. jocpr.comekb.eg

Elemental Analysis & Magnetic Susceptibility: Elemental analysis confirms the stoichiometry of the complex (metal-to-ligand ratio). jocpr.comekb.eg Magnetic susceptibility measurements help determine the number of unpaired electrons in the metal ion, which aids in assigning the geometry of the complex. ekb.eg

Table 2: Spectroscopic and Analytical Data for a Representative Metal-Pyrazole Complex (Co(II) complex with 4[(E)-(4-Chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol)

| Analytical Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| Elemental Analysis | Data consistent with a 1:2 metal-to-ligand ratio. | Confirms the stoichiometry of [Co(L)₂]. | jocpr.com |

| IR Spectroscopy (cm⁻¹) | Shift in ν(C=N) and ν(N=N); Appearance of new bands for ν(M-N) and ν(M-O). | Indicates coordination of the pyrazole nitrogen, azo nitrogen, and phenolic oxygen to the Co(II) ion. | jocpr.com |

| ¹H NMR Spectroscopy (δ, ppm) | Aromatic protons appear as multiplets between 7.0-8.5 ppm; methyl protons at ~1.8 ppm. | Confirms the structure of the coordinated ligand. | jocpr.com |

| UV-Visible Spectroscopy | d-d transition bands observed are consistent with a specific geometry. | Suggests an octahedral geometry around the Co(II) center. | jocpr.com |

| Mass Spectrometry (LC-MS) | Molecular ion peak corresponds to the expected mass of the complex. | Confirms the successful formation of the desired complex. | jocpr.com |

Metal Chelation and Complex Formation

Photophysical Properties of Pyrazole-Containing Materials

Pyrazole derivatives are increasingly recognized for their unique photophysical properties, making them attractive components for advanced optical materials, including fluorescent sensors and organic light-emitting diodes (OLEDs). mdpi.comscispace.com The intrinsic electronic nature of the pyrazole ring, combined with the ability to introduce various substituents, allows for the fine-tuning of absorption and emission characteristics. mdpi.com

Materials incorporating chlorophenyl-substituted pyrazolone (B3327878) derivatives have been synthesized and studied for their photophysical behavior. icm.edu.pl These compounds can exhibit intramolecular charge transfer (ICT) characteristics, where electronic transitions occur from a donor part of the molecule to an acceptor part. researchgate.net Theoretical studies, such as Density Functional Theory (DFT), help in understanding these transitions by modeling the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). icm.edu.pl For example, in some chlorophenyl-substituted pyrazolones, the HOMO is delocalized across the molecule, while the LUMO is more localized, leading to charge-transfer upon excitation. icm.edu.pl

The fluorescence properties, such as emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment (e.g., solvent polarity). mdpi.com Fused heterocyclic systems derived from pyrazoles, such as pyrazolo[3,4-b]quinolines, are also noted for exhibiting intense fluorescence, highlighting the potential of pyrazole-based scaffolds in creating highly emissive materials. scispace.com

Table 3: Photophysical Data for a Representative Pyrazole-Containing Compound (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone)

| Property | Value/Observation | Method | Reference |

|---|---|---|---|

| Absorption Maximum (λabs) | Data from TDDFT calculations indicate charge-transfer transitions. | UV-Vis Spectroscopy & TDDFT | icm.edu.pl |

| Emission Maximum (λem) | Fluorescence observed, characteristic of pyrazolone derivatives. | Fluorescence Spectroscopy | icm.edu.pl |

| Electronic Properties | HOMO orbital delocalized across the molecule; LUMO shows minimal contribution from dichlorophenyl-pyrazole groups. | DFT Calculations (B3LYP/6-31G) | icm.edu.pl |

| Excitation Character | Lowest excitation involves a charge-transfer transition (predominantly HOMO-LUMO). | TDDFT Calculations | icm.edu.pl |

Potential in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π–π stacking. The design of molecules that can self-assemble into predictable, ordered structures is a cornerstone of crystal engineering and materials design. Pyrazoles are excellent building blocks for supramolecular chemistry due to their defined geometry and hydrogen bonding capabilities. iucr.orgiucr.org

A key factor influencing the self-assembly of pyrazoles is the substituent on the N1 nitrogen. The unsubstituted analog, 4-chloro-1H-pyrazole, provides a clear example of this. In the solid state, it forms well-defined supramolecular structures through intermolecular N-H···N hydrogen bonds. iucr.orgiucr.org X-ray crystallography has revealed that 4-chloro-1H-pyrazole molecules self-assemble into trimeric units. iucr.orgiucr.org These trimers are formed by a cyclic arrangement of three pyrazole molecules, each acting as both a hydrogen bond donor (via its N-H group) and a hydrogen bond acceptor (via its N2 atom). These trimeric assemblies then pack into a herringbone motif in the crystal lattice. iucr.orgiucr.org

The presence of the methyl group in this compound fundamentally alters this behavior. The N-methylation removes the acidic proton required for the N-H···N hydrogen bonding observed in its unsubstituted counterpart. Consequently, this compound cannot form the same trimeric hydrogen-bonded assemblies. This highlights the critical role of N-substitution in controlling the supramolecular architecture of pyrazole-based materials. By choosing to have either an N-H or an N-alkyl group, chemists can dictate which non-covalent interactions will dominate the solid-state packing, thereby engineering materials with different crystal structures and potentially different physical properties. While strong hydrogen bonding is precluded, weaker interactions such as C-H···N or C-H···Cl hydrogen bonds, as well as π–π stacking, may still play a role in the self-assembly of N-methylated pyrazoles, leading to different supramolecular constructs. acs.orgiucr.org

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of chemical synthesis for pyrazole (B372694) derivatives, including those derived from 4-chloro-1-methyl-1H-pyrazole, is increasingly focused on green and sustainable methodologies. pharmacognosyjournal.netias.ac.in Research is shifting away from traditional methods that often rely on harsh conditions and hazardous organic solvents, towards environmentally benign alternatives that offer high efficiency and atom economy. pharmacognosyjournal.netrhhz.net

Key areas of development include:

Catalyst Innovation : There is a significant push to develop and utilize advanced catalysts. This includes nano-catalysts, such as zinc oxide (ZnO) and cobalt oxide, which facilitate reactions under milder conditions, often with microwave assistance. pharmacognosyjournal.netpharmacophorejournal.comthieme-connect.com Iron-catalyzed multicomponent reactions are also gaining traction as a cost-effective and sustainable alternative to those requiring precious metals. rsc.org These methods allow for the synthesis of complex pyrazoles from simple, biomass-derived alcohols as the primary feedstock. rsc.org

Green Solvents and Conditions : The use of water as a reaction medium is a major focus of green pyrazole synthesis. ias.ac.inthieme-connect.com Protocols using aqueous media, sometimes in combination with polyethylene (B3416737) glycol (PEG), eliminate the need for volatile and toxic organic solvents. rhhz.net Furthermore, energy-efficient techniques like ultrasonic and microwave irradiation are being employed to promote reactions, often leading to shorter reaction times and higher yields. ias.ac.inrhhz.netpharmacophorejournal.com

One-Pot and Multicomponent Reactions : To improve efficiency and reduce waste, researchers are designing one-pot, multicomponent reactions where multiple chemical bonds are formed in a single sequence without isolating intermediates. ias.ac.inrsc.org These strategies are advantageous for creating diverse libraries of substituted pyrazoles for screening purposes. rsc.org

| Sustainable Approach | Key Features | Catalyst/Promoter Examples | Reference |

|---|---|---|---|

| Catalyst-Free Synthesis | Uses green solvents (water, PEG-400) and ultrasonic irradiation to promote reactions without a catalyst. | Ultrasound | rhhz.net |